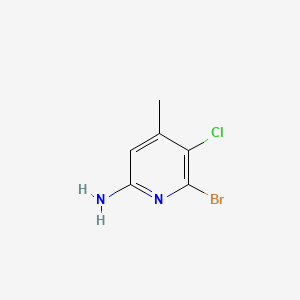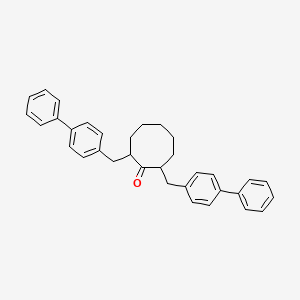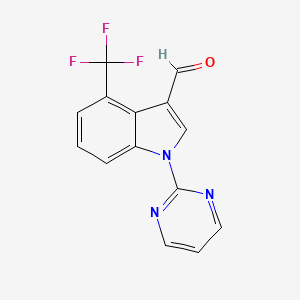
3-Cyclopropyl-5-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-5-iodobenzoic acid is an organic compound characterized by a cyclopropyl group and an iodine atom attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-iodobenzoic acid typically involves the iodination of a cyclopropyl-substituted benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-5-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding cyclopropylbenzoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Substitution: Palladium catalysts and boronic acids are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Cyclopropylbenzoic acid derivatives.
Reduction: Cyclopropylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the reagents used.
Applications De Recherche Scientifique
3-Cyclopropyl-5-iodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-5-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The cyclopropyl and iodine substituents can influence the compound’s reactivity and binding affinity to biological targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but with a bromine atom instead of a cyclopropyl group.
3,5-Diiodobenzoic acid: Contains two iodine atoms on the benzene ring.
3-Cyclopropylbenzoic acid: Lacks the iodine substituent.
Uniqueness
3-Cyclopropyl-5-iodobenzoic acid is unique due to the presence of both a cyclopropyl group and an iodine atom, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9IO2 |
|---|---|
Poids moléculaire |
288.08 g/mol |
Nom IUPAC |
3-cyclopropyl-5-iodobenzoic acid |
InChI |
InChI=1S/C10H9IO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6H,1-2H2,(H,12,13) |
Clé InChI |
IGHLYDAEUKZZEX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=CC(=C2)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester](/img/structure/B13931862.png)




![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B13931875.png)

![3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931882.png)




